3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Description
3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.17019364 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them. This binding is facilitated by numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These enzymes play a crucial role in several signaling pathways, including those involved in cell growth and division. By inhibiting these enzymes, the compound can disrupt these pathways and their downstream effects .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This can lead to a disruption in the cellular processes regulated by these enzymes, including cell growth and division . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism . The interaction between this compound and dipeptidyl peptidase IV occurs through binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity. Additionally, this compound may interact with other proteins and receptors, modulating their function and influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . For example, this compound can modulate the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Furthermore, this compound may affect cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . By binding to the active sites of enzymes, this compound can inhibit or activate their activity, leading to changes in biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses . This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interactions with other molecules. Long-term exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation, which may influence the overall effects of the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, 3-{4-[4-(ethylamino)pyrimidin-2-yl]pyridine-4-carbonitrile may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The primary metabolic pathway for this compound involves hydroxylation at the pyrimidine ring, catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its accumulation and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound may be targeted to the mitochondria, influencing cellular metabolism and energy production. The specific subcellular localization of this compound can affect its activity and overall function within the cell.
Properties
IUPAC Name |
3-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-2-19-15-4-6-20-16(21-15)23-9-7-22(8-10-23)14-12-18-5-3-13(14)11-17/h3-6,12H,2,7-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWNVUSACJKMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.